Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate structure
95652-77-0 structure
Nom du produit:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Numéro CAS:95652-77-0
Le MF:C8H8ClNO3
Mégawatts:201.607021331787
MDL:MFCD08275100
CID:799671

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • methyl 2-chloro-6-methoxynicotinate
    • 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
    • Methyl 2-chloro-6-methoxynicatinate
    • methyl 2-chloro-6-methoxypyridine-3-carboxylate
    • METHYL2-CHLORO-6-METHOXYNICOTINATE
    • WDMMBHZPESWUCL-UHFFFAOYSA-N
    • SBB092820
    • AB44747
    • SY044995
    • AK128815
    • AB0037552
    • ST24030949
    • Y4843
    • AM20061643
    • 2-CHLORO-6-METHOXY-NICOTINIC ACID
    • methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
    • MDL: MFCD08275100
    • Piscine à noyau: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
    • La clé Inchi: WDMMBHZPESWUCL-UHFFFAOYSA-N
    • Sourire: O=C(C1C(Cl)=NC(OC)=CC=1)OC

Propriétés calculées

  • Qualité précise: 201.019271g/mol
  • Charge de surface: 0
  • XLogP3: 2
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Nombre de liaisons rotatives: 3
  • Masse isotopique unique: 201.019271g/mol
  • Masse isotopique unique: 201.019271g/mol
  • Surface topologique des pôles: 48.4Ų
  • Comptage des atomes lourds: 13
  • Complexité: 188
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Point de fusion: 67-69°
  • Le PSA: 48.42000
  • Le LogP: 1.53020

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Informations de sécurité

  • Niveau de danger:IRRITANT

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Données douanières

  • Code HS:2933399090
  • Données douanières:

    Code douanier chinois:

    2933399090

    Résumé:

    2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96761-250MG
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
95652-77-0 97%
250MG
¥ 105.00 2023-04-12
abcr
AB269015-5 g
Methyl 2-chloro-6-methoxynicotinate, 95%; .
95652-77-0 95%
5g
€359.20 2023-06-22
Chemenu
CM178299-10g
Methyl 2-chloro-6-methoxynicotinate
95652-77-0 97%
10g
$418 2022-06-09
Chemenu
CM178299-25g
Methyl 2-chloro-6-methoxynicotinate
95652-77-0 97%
25g
$1328 2021-08-05
TRC
M623903-1g
Methyl 2-Chloro-6-methoxynicotinate
95652-77-0
1g
$ 200.00 2022-06-03
Apollo Scientific
OR43596-5g
Methyl 2-chloro-6-methoxynicotinate
95652-77-0 97%
5g
£54.00 2025-02-20
TRC
M623903-5g
Methyl 2-Chloro-6-methoxynicotinate
95652-77-0
5g
$1074.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
046234-1g
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
95652-77-0 >95%
1g
2291.0CNY 2021-07-06
eNovation Chemicals LLC
D547482-1g
Methyl 2-chloro-6-Methoxynicotinate
95652-77-0 97%
1g
$160 2024-05-24
abcr
AB269015-10 g
Methyl 2-chloro-6-methoxynicotinate, 95%; .
95652-77-0 95%
10g
€570.00 2023-06-22

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
Référence
Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators
, United States, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Référence
Preparation of thioaryl derivatives as GPR120 agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol ,  Dichloromethane ;  0 °C; 10 min, 0 °C
Référence
Pyrazole, triazole and tetrazole orexin receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  17 h, 60 °C
Référence
Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  3 h, reflux
1.2 Solvents: Methanol ;  3 h, reflux
Référence
Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors
Zhao, Xue Zhi; Smith, Steven J.; Maskell, Daniel P.; Metifiot, Mathieu; Pye, Valerie E.; et al, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Silver carbonate Solvents: Chloroform ;  3 h, 50 °C
Référence
Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 20 min, rt
Référence
From 2,6-dichloronicotinic acid to thiopeptide cores
Just-Baringo, Xavier; Albericio, Fernando; Alvarez, Mercedes, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ;  cooled
Référence
Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 2 h, rt
Référence
First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies
Jeges, Gyorgy; Meszaros, Tamas; Szommer, Tamas; Kovacs, Jozsef; Nagy, Tamas; et al, Synlett, 2011, (2), 203-206

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Référence
Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
Référence
Pyrazole, triazole and tetrazole orexin receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ;  5 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  1 h, reflux; reflux → rt
Référence
Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity
Hirokawa, Yoshimi; Fujiwara, Iwao; Suzuki, Kenji; Harada, Hiroshi; Yoshikawa, Takashi; et al, Journal of Medicinal Chemistry, 2003, 46(5), 702-715

Synthetic Routes 13

Conditions de réaction
1.1 Solvents: Methanol ,  Dichloromethane ;  12 h, 23 °C
Référence
Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Référence
Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, 40 °C
1.2 Solvents: Methanol ;  0 °C; 1 h, rt
Référence
Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Silver carbonate Solvents: Chloroform ;  3 h, 50 °C
Référence
Benzimidazole derivatives as inhibitors of PAD4 and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt → 150 °C
Référence
Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors
, China, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Solvents: Methanol ;  rt; 3 h, 20 °C
Référence
Fused pyridone compound, preparation method and application
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction
1.1 Solvents: Methanol ;  20 °C; 3 h, 20 °C
Référence
Salt type, crystal form, and use of fused pyridinone compound
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Conditions de réaction
1.1 1 h, reflux; 12 h, rt
Référence
Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia
, World Intellectual Property Organization, , ,

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
A858965
Pureté:99%
Quantité:25g
Prix ($):353.0